molecular formula C20H21N3O3 B2980548 4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide CAS No. 1226432-01-4

4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B2980548
CAS No.: 1226432-01-4
M. Wt: 351.406
InChI Key: JWEDEVYEKWGUCT-UHFFFAOYSA-N
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Description

4-Butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a benzamide scaffold strategically substituted with a butoxy chain and, notably, a 3-methyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole heterocycle is a critically important pharmacophore in medicinal chemistry, recognized for its bioisosteric properties and an unusually wide spectrum of biological activities . It serves as a stable, versatile replacement for ester and amide functional groups, often leading to improved metabolic stability and potency in lead compounds. Molecules containing the 1,2,4-oxadiazole unit have demonstrated diverse biological activities in scientific literature, including anticancer, antibacterial, antifungal, and anti-inflammatory effects, making them a privileged structure in the development of new therapeutic agents . Furthermore, benzamide derivatives are extensively investigated in agrochemical and pharmaceutical research, as the amide group can readily form key hydrogen bonds with target enzymes, thereby controlling biological organisms . This specific molecular architecture, combining a benzamide core with a 1,2,4-oxadiazole ring, positions it as a highly promising candidate for researchers screening for novel enzyme inhibitors, protease modulators, or antimicrobial agents. It is particularly relevant for projects aimed at hit-to-lead optimization and investigating structure-activity relationships (SAR) in various chemical series. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-4-13-25-18-11-7-15(8-12-18)19(24)22-17-9-5-16(6-10-17)20-21-14(2)23-26-20/h5-12H,3-4,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEDEVYEKWGUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Electronic Effects

The target compound’s structural analogs differ primarily in substituents on the benzamide ring and adjacent heterocycles. Key comparisons include:

Table 1: Substituent Effects and Molecular Properties
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
4-Butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide (Target) Butoxy (C₄H₉O) ~357.4* Electron-donating; high lipophilicity (logP ~3.5)
4-Nitro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide Nitro (NO₂) 580.10 (M+H) Electron-withdrawing; lower logP (~2.8); reduced metabolic stability
4-Chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide Chloro (Cl) 450.10 (M+H) Moderate electron withdrawal; increased polarity; logP ~3.0
4-Trifluoromethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide Trifluoromethyl (CF₃) 462.09 (M+H) Strong electron withdrawal; high lipophilicity (logP ~3.7)
4-Cyano-3-fluoro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide Cyano (CN), Fluoro (F) 473.12 (M+H) Dual electron withdrawal; moderate logP (~2.9); enhanced target selectivity

*Calculated based on structural formula.

Pharmacokinetic and Stability Considerations

  • Metabolic Stability : The 1,2,4-oxadiazole ring confers resistance to oxidative metabolism, as seen in pyrazole-oxadiazole hybrids (e.g., –7). The butoxy group, however, may increase susceptibility to cytochrome P450-mediated oxidation compared to smaller substituents like Cl or CF₃ .
  • Thermal Stability : Oxadiazole derivatives synthesized via thermal cyclization (e.g., O-acetylamidoxime precursors) exhibit stability up to 150°C, suggesting robustness in formulation .

Biological Activity

4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide, identified by its CAS number 1226432-01-4, is a synthetic compound featuring a unique structure that includes a butoxy group, an oxadiazole moiety, and a benzamide framework. The oxadiazole ring is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry.

  • Molecular Formula : C20H21N3O3
  • Molecular Weight : 351.4 g/mol
  • Structure : The compound's structure can be represented as follows:
Structure C20H21N3O3\text{Structure }\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{3}

Biological Activity Spectrum

  • Antimicrobial Activity : Compounds containing the oxadiazole moiety have been reported to exhibit various biological activities, including antimicrobial effects. For instance, derivatives of 1,2,4-oxadiazoles have shown antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans .
  • Antitumor Effects : Research indicates that certain benzamide derivatives with oxadiazole rings possess antitumor activity. For example, studies have demonstrated that some oxadiazole-containing compounds can inhibit cancer cell proliferation effectively .
  • Anti-inflammatory and Analgesic Properties : Other studies suggest that oxadiazole derivatives exhibit anti-inflammatory and analgesic effects, which may contribute to their potential therapeutic applications .

Case Studies and Research Findings

A review of the literature reveals several key findings regarding the biological activity of compounds related to this compound:

StudyFindings
Choi et al. (2016)Identified that 1,2,4-oxadiazole derivatives inhibited RET kinase activity significantly, suggesting potential for cancer therapy .
PubMed Study (2021)Synthesized a series of benzamides with oxadiazole moieties showing antifungal activity against various fungi .
Smolecule Report (2023)Highlighted the broad biological activity spectrum of 1,2,4-oxadiazoles including antibacterial and antiviral properties .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets due to the presence of the oxadiazole ring. This ring enhances the compound's stability and reactivity, allowing it to participate in various biochemical pathways.

Toxicity Profile

While many compounds in this class exhibit promising biological activities, their toxicity must also be evaluated. Preliminary studies indicate that some oxadiazole derivatives have low acute toxicity levels in model organisms like zebrafish embryos .

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